molecular formula C11H14N4O4 B1682034 Tubercidin CAS No. 69-33-0

Tubercidin

Cat. No.: B1682034
CAS No.: 69-33-0
M. Wt: 266.25 g/mol
InChI Key: HDZZVAMISRMYHH-KCGFPETGSA-N
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Scientific Research Applications

Tubercidin has a wide range of scientific research applications:

Safety and Hazards

Tubercidin is fatal if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, immediate medical attention is required .

Future Directions

The findings on the biosynthesis of Tubercidin lay a foundation for the rational generation of this compound analogs through synthetic biology strategy . This also opens the way for the target-directed search of this compound-related antibiotics .

Biochemical Analysis

Biochemical Properties

Tubercidin plays a crucial role in biochemical reactions due to its structural resemblance to adenosine. It is susceptible to phosphorylation by adenosine kinase, resulting in mono-, di-, and tri-phosphorylated forms . This phosphorylation allows this compound to act as a powerful inhibitor of RNA and DNA polymerase, thereby interfering with the synthesis of these nucleic acids . This compound interacts with various enzymes, including adenosine kinase and RNA polymerase, inhibiting their activity and disrupting normal cellular processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of several microorganisms, including Mycobacterium tuberculosis, and is cytotoxic to vertebrate cell lines . This compound disrupts RNA metabolism by inhibiting crucial steps such as RNA export, splicing, and localization . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of RNA and DNA polymerase .

Molecular Mechanism

At the molecular level, this compound exerts its effects by incorporating into RNA and DNA, thereby inhibiting their metabolism . It binds to RNA and DNA polymerase, preventing the elongation of nucleic acid chains . This compound also inhibits the expression of viral non-structural proteins, blocking viral RNA synthesis and replication . Additionally, it activates the retinoic acid-inducible gene I and nuclear factor kappa-light-chain-enhancer of activated B cell signaling pathways, increasing the expression of interferons and proinflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under normal conditions but can degrade over extended periods . Long-term exposure to this compound has been shown to inhibit cellular function by disrupting RNA metabolism and gene expression . In vitro studies have demonstrated that this compound effectively inhibits viral replication at various stages of the viral life cycle .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antiviral and antitumor activity . At high doses, it can cause toxic effects, including weight loss and other adverse reactions . Studies have shown that this compound can effectively treat diseases such as African trypanosomiasis and leishmaniasis at low doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is phosphorylated by adenosine kinase to form mono-, di-, and tri-phosphorylated derivatives . These phosphorylated forms inhibit RNA and DNA polymerase, disrupting nucleic acid synthesis . This compound also interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine, which are involved in its biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is actively transported by nucleoside transporters . This compound accumulates in the nucleus and cytoplasm, where it exerts its inhibitory effects on RNA metabolism . It also interacts with binding proteins and transporters that facilitate its localization within specific cellular compartments .

Subcellular Localization

This compound primarily localizes to the nucleus and cytoplasm of cells . It disrupts the normal localization of RNA-binding proteins and mRNAs, leading to the formation of stress granules and inhibition of RNA export . This compound also affects the localization of nuclear speckle proteins, disrupting their normal function and assembly . These effects on subcellular localization contribute to the overall inhibitory effects of this compound on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of tubercidin involves several key enzymes. TubE utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold. TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination, while TubG acts as a Nudix hydrolase, preferring Co2+ for maximal activity .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces tubercidicus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tubercidin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZZVAMISRMYHH-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018946
Record name Tubercidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-33-0
Record name Tubercidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubercidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubercidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tubercidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TUBERCIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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